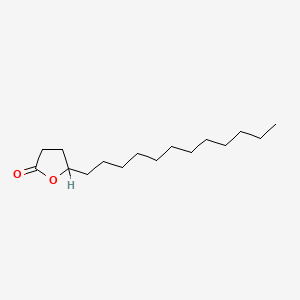

2(3H)-Furanone, 5-dodecyldihydro-

CAS No.: 730-46-1

Cat. No.: VC2313315

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 730-46-1 |

|---|---|

| Molecular Formula | C16H30O2 |

| Molecular Weight | 254.41 g/mol |

| IUPAC Name | 5-dodecyloxolan-2-one |

| Standard InChI | InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(17)18-15/h15H,2-14H2,1H3 |

| Standard InChI Key | SRIFJCOBFTWCTM-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCC1CCC(=O)O1 |

| Canonical SMILES | CCCCCCCCCCCCC1CCC(=O)O1 |

| Melting Point | 54°C |

Introduction

Physical and Chemical Properties

Basic Physical Characteristics

The physical properties of 2(3H)-Furanone, 5-dodecyldihydro- are summarized in the following table:

Chemical Properties and Parameters

Additional chemical parameters that define the compound's behavior include:

| Parameter | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 26.30 Ų | |

| LogP | 6.00 | |

| AlogP | 5.00 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 11 |

These properties indicate that 2(3H)-Furanone, 5-dodecyldihydro- is a relatively high-boiling compound with significant lipophilicity (high LogP), limited water solubility, and moderate polarity. The absence of hydrogen bond donors and presence of only two acceptors suggests limited ability to form hydrogen bonds, which explains its poor water solubility.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 2(3H)-Furanone, 5-dodecyldihydro- typically involves cyclization reactions of appropriate precursors. Several scientific papers have reported different synthetic approaches, with yields ranging from approximately 44% to 73% depending on the method employed .

One significant literature reference by Granata and Perlin published in the Canadian Journal of Chemistry (1993) describes a synthesis method that achieved approximately 73% yield . Similarly, work by Schlutt et al. in the Journal of Agricultural and Food Chemistry (2007) reported a synthesis method with a lower yield of around 44% .

A notable contribution to green chemistry approaches was made by Goossen, Ohlmann, and Dierker in Green Chemistry (2010), which reported approximately 58% yield . This suggests ongoing research interest in developing more environmentally friendly and efficient synthesis methods for this compound.

Chemical Reactivity

Functional Group Reactivity

As a gamma-lactone, 2(3H)-Furanone, 5-dodecyldihydro- exhibits reactivity typical of this functional group class. The lactone ring can undergo various transformations including:

-

Ring-opening reactions through hydrolysis under acidic or basic conditions

-

Reduction reactions that can convert the lactone to corresponding diols

-

Nucleophilic substitution reactions enabling the introduction of different functional groups

The dodecyl side chain can participate in typical alkyl chain reactions, including oxidation at various positions and substitution reactions when activated.

Structure-Reactivity Relationships

The reactivity of 2(3H)-Furanone, 5-dodecyldihydro- is influenced by both the lactone ring and the dodecyl side chain. The lactone ring provides sites for nucleophilic attack, particularly at the carbonyl carbon, while the long alkyl chain contributes hydrophobic properties that influence solubility and reaction environments.

Applications in Scientific Research

Chemical and Material Science Applications

The compound has applications in various scientific fields due to its unique structure and properties. The long dodecyl chain attached to the lactone ring makes it potentially useful in surfactant chemistry and materials science. Its structural features also make it a valuable building block in organic synthesis for creating more complex molecules.

Taxonomic Classification and Related Compounds

Chemical Taxonomy

2(3H)-Furanone, 5-dodecyldihydro- belongs to several chemical classification categories:

This classification places it within an important family of compounds with diverse applications in chemistry and biology.

Structural Analogs and Related Compounds

Structurally related compounds include:

-

Furan-2(5H)-one - A simpler lactone structure lacking the dodecyl chain

-

γ-Butyrolactone - The parent compound of this class of lactones

-

δ-Valerolactone - A related lactone with a five-membered ring

These structural relationships provide context for understanding the chemical behavior and potential applications of 2(3H)-Furanone, 5-dodecyldihydro-.

Literature and Research Analysis

Research Interest and Citations

Analytical Considerations

Identification Methods

2(3H)-Furanone, 5-dodecyldihydro- can be identified and analyzed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry for molecular weight determination and fragmentation pattern analysis

-

Infrared Spectroscopy for functional group identification, particularly the lactone carbonyl group

-

High-Performance Liquid Chromatography (HPLC) for purity analysis and separation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume